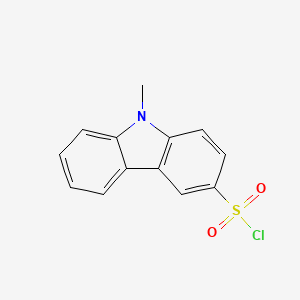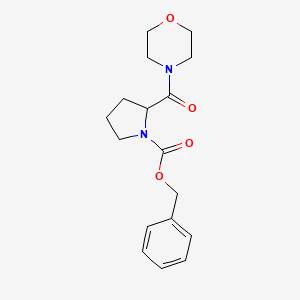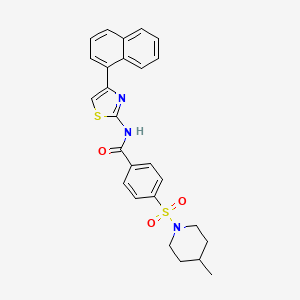
4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C26H25N3O3S2 and its molecular weight is 491.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Research
Compounds with naphthalene, thiazolyl, and sulfonamide moieties, similar to the query compound, have been extensively studied for their anticancer properties. The synthesis and evaluation of naphthoquinone derivatives containing a phenylaminosulfanyl moiety demonstrated significant cytotoxic activity against various human cancer cell lines, suggesting that modifications on the naphthalene scaffold can lead to potent anticancer agents (Ravichandiran et al., 2019). This highlights the potential of structurally similar compounds for cancer research.
Material Science and Sensing Applications
The incorporation of naphthalene and sulfonamide groups into polymers has been explored for developing photosensitive materials. For instance, photosensitive polyamides incorporating naphthalene units have shown promise in material science, particularly for applications requiring photosensitivity and thermal resistance (Xiao et al., 2006). Additionally, naphthalene-based sulfonamide chemosensors have been developed for the detection of metal ions in aqueous systems, showcasing the utility of these motifs in environmental and biological sensing (Mondal et al., 2015).
Enzyme Inhibition and Medicinal Chemistry
The structural elements of the query compound are known to influence the activity of enzymes, such as carbonic anhydrases, which are targets for the treatment of various conditions. Studies have shown that sulfonamide derivatives are potent inhibitors of carbonic anhydrase isoforms, suggesting the relevance of this functional group in designing enzyme inhibitors for therapeutic applications (Ulus et al., 2016).
Antibacterial and Antimicrobial Activity
Compounds bearing sulfonamide and naphthalene structures have been investigated for their antibacterial and antimicrobial properties. Novel sulfur and selenium heterocycles synthesized via directed ortho-lithiation have shown promise in antibacterial applications, indicating that the chemical functionality present in the query compound could be exploited for developing new antimicrobial agents (Wright, 2001).
properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)sulfonyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S2/c1-18-13-15-29(16-14-18)34(31,32)21-11-9-20(10-12-21)25(30)28-26-27-24(17-33-26)23-8-4-6-19-5-2-3-7-22(19)23/h2-12,17-18H,13-16H2,1H3,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAZPIGVKNJWJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

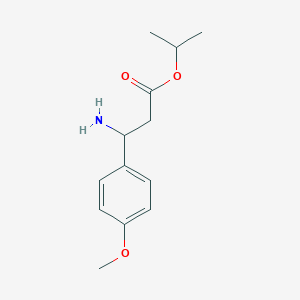
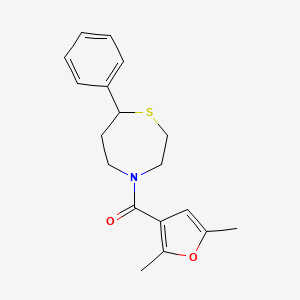
![1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine](/img/structure/B2839772.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2839774.png)
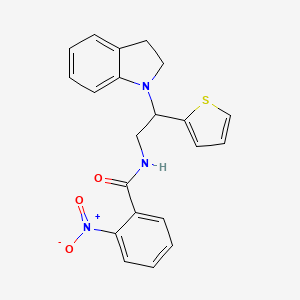
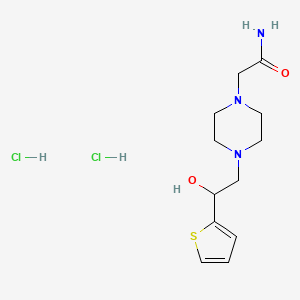
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2839781.png)
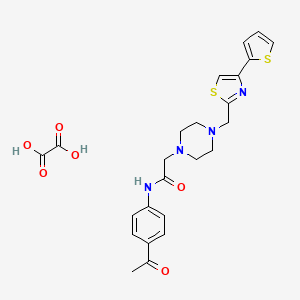
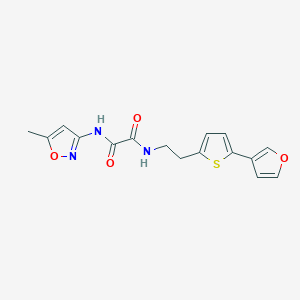
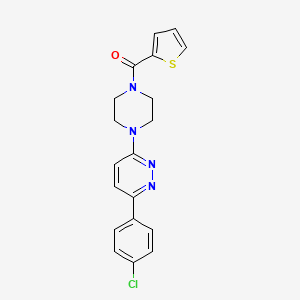
![6-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B2839786.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2839787.png)
